Dioctyl phthalate

Description

Properties

IUPAC Name |

dioctyl benzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38O4/c1-3-5-7-9-11-15-19-27-23(25)21-17-13-14-18-22(21)24(26)28-20-16-12-10-8-6-4-2/h13-14,17-18H,3-12,15-16,19-20H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQIUGAXCHLFZKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38O4 | |

| Record name | DI-N-OCTYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4970 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1021956 | |

| Record name | Di-n-octyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Di-n-octyl phthalate appears as a clear liquid with a mild odor. Slightly less dense than water and insoluble in water. Hence floats on water. Flash point 430 °F. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. As a liquid, can easily penetrate the soil and contaminate groundwater and nearby streams. Eye contact may produce severe irritation and direct skin contact may produce mild irritation. Used in the manufacture of a variety of plastics and coating products., Liquid, Clear liquid; [HSDB] Clear colorless odorless liquid; [CHEMINFO], A clear liquid with a mild odor. | |

| Record name | DI-N-OCTYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4970 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1,2-dioctyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Di-n-octyl phthalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6701 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DI-N-OCTYL PHTHALATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/286 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

428 °F at 760 mmHg (NTP, 1992), BP: 220 °C at 2 mm Hg, 428 °F | |

| Record name | DI-N-OCTYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4970 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DI-N-OCTYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1345 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DI-N-OCTYL PHTHALATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/286 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

219 °F (NTP, 1992), 420 °F (215 °C) (Open cup), 219 °F | |

| Record name | DI-N-OCTYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4970 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DI-N-OCTYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1345 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DI-N-OCTYL PHTHALATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/286 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

less than 1 mg/mL at 66 °F (NTP, 1992), In water, 0.022 mg/L at 25 °C | |

| Record name | DI-N-OCTYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4970 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DI-N-OCTYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1345 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.98 at 77 °F (USCG, 1999) - Less dense than water; will float, Specific gravity: 0.978 at 20 °C, 0.98 | |

| Record name | DI-N-OCTYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4970 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DI-N-OCTYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1345 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DI-N-OCTYL PHTHALATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/286 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

less than 0.2 mmHg at 302 °F (NTP, 1992), 0.0000001 [mmHg], VP: 2.60X10-6 mm Hg at 25 °C, 1.0X10-7 mm Hg at 25 °C, <0.2 mmHg at 302 °F | |

| Record name | DI-N-OCTYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4970 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Di-n-octyl phthalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6701 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DI-N-OCTYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1345 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DI-N-OCTYL PHTHALATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/286 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Color/Form |

Clear, oily liquid, Liquid at room temperature | |

CAS No. |

117-84-0, 8031-29-6 | |

| Record name | DI-N-OCTYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4970 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Di-n-octyl phthalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117-84-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Di-n-octyl phthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000117840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dioctyl phthalate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15318 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1,2-dioctyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Di-n-octyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dioctyl phthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.832 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1,2-dioctyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DI-N-OCTYL PHTHALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8X3RJ0527W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DI-N-OCTYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1345 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DI-N-OCTYL PHTHALATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/286 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

-13 °F (NTP, 1992), 25 °C, -13 °F | |

| Record name | DI-N-OCTYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4970 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DI-N-OCTYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1345 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DI-N-OCTYL PHTHALATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/286 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Foundational & Exploratory

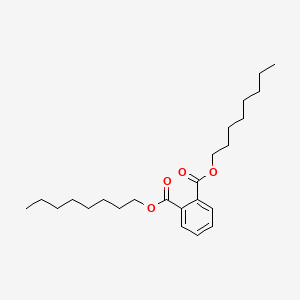

Dioctyl phthalate chemical structure and CAS number

Introduction

Dioctyl phthalate (DOP), also known as di(2-ethylhexyl) phthalate (DEHP), is a prominent member of the phthalate ester family of organic compounds.[1] It is primarily utilized as a plasticizer to enhance the flexibility, durability, and longevity of various polymers, most notably polyvinyl chloride (PVC).[2] DOP is a colorless, odorless, and viscous oily liquid that is soluble in organic solvents but insoluble in water.[1][2][3] Its low volatility and high compatibility with a wide range of polymers make it a preferred choice in numerous industrial applications.[3] This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological interactions of this compound.

Chemical Structure and Identification

This compound is the diester of phthalic acid and the branched-chain alcohol 2-ethylhexanol.[1] Its chemical structure is characterized by a benzene ring with two adjacent ester groups, each connected to a 2-ethylhexyl chain.

Chemical Formula : C₂₄H₃₈O₄[2][3]

CAS Number : 117-81-7[1][3][4]

Molecular Structure:

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Weight | 390.56 g/mol | [2][4] |

| Appearance | Clear, colorless to yellowish oily liquid | [2][3] |

| Odor | Odorless to mild | [2][3] |

| Density | 0.986 g/cm³ at 20 °C | [2][3] |

| Boiling Point | 384-386 °C | [2][4][5] |

| Melting Point | -50 °C | [2][4] |

| Flash Point | 425-430 °F (218-221 °C) | [5][6] |

| Vapor Pressure | 1.2 mmHg at 93 °C | [4] |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol, benzene, and chloroform. | [2][3] |

Experimental Protocols

This section details the methodologies for the synthesis and analytical determination of this compound.

1. Synthesis of this compound via Esterification

The industrial production of this compound is typically achieved through the esterification of phthalic anhydride with 2-ethylhexanol in the presence of an acid catalyst.[7][8]

-

Reactants : Phthalic anhydride, 2-ethylhexanol

-

Catalyst : Concentrated sulfuric acid, titanate, or solid acid catalysts like metal(IV) tungstates.[7][8][9]

-

Procedure :

-

Phthalic anhydride and an excess of 2-ethylhexanol are charged into a reaction kettle.[9]

-

The catalyst (e.g., concentrated sulfuric acid) is added to the mixture.[9]

-

The reaction mixture is heated to a temperature range of 150-235 °C and stirred for a specified duration (e.g., 16-20 hours).[7][9] The excess alcohol often serves as a water-carrying agent to drive the reaction to completion.[9]

-

After the reaction, the mixture is cooled, and the catalyst and any unreacted phthalic anhydride are neutralized with an alkaline solution.[7][9]

-

The mixture is allowed to stand and separate into layers. The aqueous layer is removed, and the organic layer is washed several times with water.[9]

-

The excess 2-ethylhexanol is recovered from the crude product by heating under reduced pressure.[9]

-

The final product is decolorized using activated carbon and then filtered to obtain pure this compound.[9]

-

2. Analytical Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard method for the identification and quantification of this compound in various matrices.[10][11]

-

Sample Preparation :

-

For polymer samples, a representative portion is accurately weighed (e.g., 50 mg) and dissolved in a suitable solvent like tetrahydrofuran (THF).[11]

-

Any precipitated polymer (e.g., PVC) is removed by adding a non-solvent like hexane and subsequent filtration.[11]

-

An internal standard (e.g., benzyl benzoate) is added to the filtered solution.[11]

-

The solution is then diluted with a solvent such as cyclohexane to a final concentration within the calibration range of the instrument.[11]

-

-

Instrumentation : A Gas Chromatograph coupled with a Mass Spectrometer (GC-MS) is used for the analysis.[11]

-

GC Conditions :

-

MS Conditions : The mass spectrometer is operated in selective ion monitoring (SIM) mode for enhanced sensitivity and specificity.

-

Quantification : The concentration of this compound is determined by comparing the peak area of the analyte to that of the internal standard against a calibration curve prepared from standards of known concentrations.[11]

Biological Interactions and Signaling Pathways

This compound is recognized as an endocrine-disrupting chemical (EDC) that can interfere with the body's hormonal systems.[12][13] Its effects are primarily mediated through interactions with nuclear receptors and other signaling pathways.

Endocrine Disruption Mechanism

Phthalates, including DOP, can exert their endocrine-disrupting effects through various mechanisms.[12][14] One of the primary modes of action is the disruption of the endocrine system, particularly by affecting reproductive and sexual development.[12] Studies have shown that some phthalates can act as antagonists to the androgen receptor and may possess weak estrogenic activity by binding to the estrogen receptor α (ERα).[12] DOP and its metabolites have been shown to down-regulate testosterone production and up-regulate 17-β estradiol.[12]

Metabolic Pathway

In the body, this compound is metabolized into its primary active metabolite, mono(2-ethylhexyl) phthalate (MEHP), and other secondary metabolites.[15] The metabolic process involves the initial hydrolysis of one of the ester bonds. MEHP is considered to be more toxic than the parent compound, DOP.[15] Further metabolism of MEHP can occur through oxidation of the alkyl side chain.[16] These metabolites are then conjugated and excreted, primarily in the urine and feces.[15]

Conclusion

This compound remains a widely used plasticizer due to its excellent performance characteristics. However, concerns about its potential endocrine-disrupting effects have led to increased scrutiny and regulation. A thorough understanding of its chemical properties, synthesis, and biological interactions is crucial for researchers, scientists, and drug development professionals to assess its risks and explore safer alternatives. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for further investigation into the science of this compound.

References

- 1. Dioctylphthalate - KH Chemicals [khchemicals.com]

- 2. This compound (DOP) - Pars Banu Shimi [banouchem.com]

- 3. greenchemindustries.com [greenchemindustries.com]

- 4. This compound = 99.5 117-81-7 [sigmaaldrich.com]

- 5. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 6. This compound - Ataman Kimya [atamanchemicals.com]

- 7. mohebbaspar.com [mohebbaspar.com]

- 8. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 9. CN104072372A - Preparation method of this compound (DOP) - Google Patents [patents.google.com]

- 10. bastone-plastics.com [bastone-plastics.com]

- 11. cpsc.gov [cpsc.gov]

- 12. csun.edu [csun.edu]

- 13. Effects and Mechanisms of Phthalates’ Action on Reproductive Processes and Reproductive Health: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journals.plos.org [journals.plos.org]

- 15. Phthalates and Their Impacts on Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of Dioctyl Phthalate (DOP)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of dioctyl phthalate (DOP), a widely used plasticizer, from phthalic anhydride and 2-ethylhexanol. The document details the underlying chemical reaction, various catalytic systems, experimental protocols for both laboratory and industrial scales, and methods for purification and analysis.

Reaction Pathway and Mechanism

The synthesis of this compound from phthalic anhydride and 2-ethylhexanol is a classic example of esterification. The overall process occurs in two main steps. The first step is a rapid, non-catalytic reaction where one molecule of 2-ethylhexanol reacts with phthalic anhydride to form mono-2-ethylhexyl phthalate (MEHP).[1][2][3] This is followed by a slower, reversible second step where a second molecule of 2-ethylhexanol esterifies the MEHP in the presence of a catalyst to form this compound and water.[1][4] To drive the reaction to completion, the water produced during the second step must be continuously removed.[5][6]

References

- 1. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 2. scribd.com [scribd.com]

- 3. researchgate.net [researchgate.net]

- 4. Thermodynamics and Kinetics of this compound Synthesis Process-Academax [academax.com]

- 5. mohebbaspar.com [mohebbaspar.com]

- 6. Production and manufacturing method and process of this compound (DOP)-Chemwin [en.888chem.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Dioctyl Phthalate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dioctyl phthalate (DOP), also known as di(2-ethylhexyl) phthalate (DEHP), is a versatile and widely used plasticizer, primarily utilized to impart flexibility to polyvinyl chloride (PVC) and other polymers. Its favorable cost-performance ratio and balanced properties have made it a benchmark in the plasticizer industry. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, complete with detailed experimental protocols for their determination and a logical workflow for its characterization. This information is crucial for researchers, scientists, and professionals in drug development who may encounter this compound in various applications, from medical devices to laboratory equipment.

Physical Properties of this compound

This compound is a colorless, oily liquid with a slight, characteristic odor. It is practically insoluble in water but soluble in most organic solvents.

Table 1: Summary of Key Physical Properties of this compound

| Property | Value | Units |

| Molecular Formula | C24H38O4 | - |

| Molecular Weight | 390.56 | g/mol |

| Boiling Point | ~385 | °C |

| Melting Point | -50 to -55 | °C |

| Density / Specific Gravity | 0.982 - 0.986 | g/cm³ at 20°C |

| Vapor Pressure | 1.32 @ 200°C | mm Hg |

| Refractive Index | 1.485 - 1.488 | at 20°C |

Chemical Properties of this compound

DOP is a stable compound under normal conditions of use and storage. Its chemical behavior is primarily dictated by the ester functional groups.

Table 2: Summary of Key Chemical Properties of this compound

| Property | Description |

| Hydrolysis | Resistant to hydrolysis at neutral pH, but can be hydrolyzed under acidic or alkaline conditions to phthalic acid and 2-ethylhexanol. |

| Thermal Decomposition | When heated to decomposition, it may produce carbon monoxide and carbon dioxide. |

| Chemical Compatibility | Highly compatible with PVC and a wide range of other polymers. It is generally resistant to weak acids and bases. However, it can be affected by strong oxidizing agents, acids, and alkalis. |

Experimental Protocols

The following sections detail the methodologies for determining the key physical and chemical properties of this compound.

Determination of Boiling Point (Thiele Tube Method)

Objective: To determine the boiling point of this compound using the Thiele tube method, which is suitable for small sample volumes of high-boiling liquids.

Apparatus:

-

Thiele tube

-

Thermometer (high range)

-

Small test tube (e.g., ignition tube)

-

Capillary tube (sealed at one end)

-

Heating mantle or Bunsen burner

-

Mineral oil or other suitable high-boiling liquid

-

Rubber band or wire for attaching the test tube to the thermometer

Procedure:

-

Fill the Thiele tube with mineral oil to a level just above the side arm.

-

Add a small amount (about 0.5-1 mL) of this compound to the small test tube.

-

Place the capillary tube, with its sealed end uppermost, into the test tube containing the DOP.

-

Attach the test tube to the thermometer using a rubber band, ensuring the bottom of the test tube is level with the thermometer bulb.

-

Suspend the thermometer and attached test tube in the Thiele tube, ensuring the oil level is above the sample but the open end of the test tube remains above the oil.[1][2][3][4]

-

Gently heat the side arm of the Thiele tube with a heating mantle or a small flame from a Bunsen burner.[1][2][4]

-

As the temperature rises, a slow stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a rapid and continuous stream of bubbles is observed.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to be drawn back into the capillary tube.[1][2] Record this temperature.

Determination of Melting Point (Capillary Method)

Objective: To determine the melting point of this compound, which is a freezing point in this case due to its liquid state at room temperature. This method is adapted for low-temperature measurements.

Apparatus:

-

Melting point apparatus with a cooling capability or a suitable cooling bath (e.g., dry ice/acetone)

-

Capillary tubes

-

Low-temperature thermometer

-

Sample of this compound

Procedure:

-

Introduce a small amount of this compound into a capillary tube.

-

Place the capillary tube in the melting point apparatus.

-

Cool the apparatus to a temperature well below the expected melting point of -50°C.

-

Slowly increase the temperature at a rate of 1-2°C per minute as you approach the expected melting point.[5]

-

The melting point is the temperature at which the first drop of liquid is observed.[6]

-

The end of the melting range is the temperature at which the entire sample becomes a clear liquid.[5][6] For a pure substance like DOP, this range should be narrow.

Determination of Density (ASTM D4052)

Objective: To determine the density of this compound using a digital density meter according to ASTM D4052.[7][8][9][10][11]

Apparatus:

-

Digital density meter with an oscillating U-tube

-

Syringe for sample injection

-

Thermostatically controlled bath

Procedure:

-

Calibrate the digital density meter with dry air and freshly boiled, deionized water at the desired temperature (e.g., 20°C).

-

Ensure the sample of this compound is free of air bubbles.

-

Introduce a small volume (approximately 1-2 mL) of the DOP sample into the oscillating sample tube of the density meter using a syringe.[8][11]

-

Allow the sample to reach thermal equilibrium with the instrument.

-

The instrument measures the change in the oscillating frequency of the U-tube caused by the mass of the sample.

-

The density is then calculated by the instrument based on the calibration data and the measured oscillation period. Record the density value.

Determination of Solubility

Objective: To qualitatively and quantitatively determine the solubility of this compound in water and various organic solvents.

Apparatus:

-

Test tubes with stoppers

-

Graduated cylinders or pipettes

-

Vortex mixer or shaker

-

Analytical balance

Procedure (Qualitative):

-

Place a small, known amount (e.g., 0.1 g) of this compound into a test tube.

-

Add a small volume (e.g., 3 mL) of the solvent (water, ethanol, ether, etc.) to the test tube.[12]

-

Stopper the test tube and shake it vigorously for a set period (e.g., 1 minute).[12][13]

-

Allow the mixture to stand and observe if the this compound has dissolved completely. If not, it is considered insoluble or sparingly soluble.

Procedure (Quantitative):

-

Prepare a saturated solution of this compound in the desired solvent by adding an excess of DOP to a known volume of the solvent in a sealed container.

-

Agitate the mixture at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.

-

Carefully separate the undissolved DOP from the solution by filtration or centrifugation.

-

Take a known volume of the saturated solution and evaporate the solvent.

-

Weigh the remaining residue of DOP.

-

Calculate the solubility in terms of grams of DOP per 100 mL or 100 g of the solvent.

Determination of Refractive Index

Objective: To measure the refractive index of this compound using an Abbe refractometer.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Dropper or pipette

-

Soft tissue and a suitable solvent (e.g., ethanol or acetone) for cleaning

Procedure:

-

Turn on the refractometer and the constant temperature water bath, setting it to the desired temperature (e.g., 20°C). Allow the instrument to equilibrate.

-

Clean the prism surfaces of the refractometer with a soft tissue and a suitable solvent, then allow them to dry completely.[14][15][16][17][18]

-

Using a clean dropper, place a few drops of this compound onto the lower prism.[14][15][16][17][18]

-

Close the prisms firmly.

-

Adjust the light source and the mirror to obtain optimal illumination of the field of view.

-

Look through the eyepiece and turn the coarse adjustment knob until the light and dark fields are visible.

-

Adjust the compensator to eliminate any color fringes at the boundary of the light and dark fields, resulting in a sharp, achromatic borderline.[14][15][17]

-

Use the fine adjustment knob to bring the borderline exactly to the center of the crosshairs.[14][15][17]

-

Read the refractive index from the scale.

Determination of Hydrolysis as a Function of pH (OECD 111)

Objective: To determine the rate of hydrolytic degradation of this compound in aqueous solutions at different pH levels according to the OECD 111 guideline.[19][20][21][22][23]

Apparatus:

-

Sterile glass flasks with stoppers

-

Constant temperature incubator or water bath

-

pH meter

-

Analytical instrumentation for quantifying DOP (e.g., GC-MS or HPLC)

-

Sterile buffer solutions at pH 4, 7, and 9

Procedure:

-

Preliminary Test: Prepare solutions of this compound in sterile buffer solutions of pH 4, 7, and 9. The concentration should not exceed half of its water solubility. Incubate these solutions in the dark at 50°C for 5 days.[19][20]

-

Periodically take samples and analyze the concentration of DOP. If less than 10% degradation is observed at all pH values, the substance is considered hydrolytically stable, and further testing may not be necessary.

-

Main Test (if degradation is observed):

-

Prepare solutions of DOP in the buffer where it was found to be unstable.

-

Incubate the solutions in the dark at a constant temperature (e.g., 25°C).

-

Take samples at appropriate time intervals to determine the concentration of DOP and identify any major hydrolysis products.[19][20]

-

Continue the test until at least 90% of the substance has degraded or for a maximum of 30 days.[19][20]

-

-

Calculate the hydrolysis rate constant and the half-life of this compound at each pH.

Thermal Decomposition Analysis (Thermogravimetric Analysis - TGA)

Objective: To evaluate the thermal stability and decomposition profile of this compound using thermogravimetric analysis.

Apparatus:

-

Thermogravimetric analyzer (TGA)

-

Sample pans (e.g., alumina or platinum)

-

Inert gas supply (e.g., nitrogen)

Procedure:

-

Calibrate the TGA instrument for mass and temperature.

-

Place a small, accurately weighed sample of this compound (typically 5-10 mg) into a TGA sample pan.[24][25]

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a controlled flow rate to provide an inert atmosphere.

-

Heat the sample according to a predefined temperature program, for example, from room temperature to 600°C at a constant heating rate (e.g., 10°C/min).[25]

-

The TGA instrument will continuously record the mass of the sample as a function of temperature.

-

The resulting TGA curve (mass vs. temperature) will show the onset temperature of decomposition and the temperature ranges of mass loss, indicating the thermal stability of the compound.

Chemical Compatibility Testing (ASTM D543)

Objective: To evaluate the resistance of plastic materials to this compound, simulating its use as a plasticizer.[26][27][28][29]

Apparatus:

-

Test specimens of the plastic material of standard dimensions

-

Immersion containers with lids

-

Oven for elevated temperature testing

-

Analytical balance

-

Micrometer or calipers

-

Mechanical testing equipment (e.g., tensile tester)

Procedure (Immersion Test):

-

Measure and weigh the initial dimensions and mass of the plastic test specimens.

-

Completely immerse the test specimens in this compound in the immersion containers.[27]

-

Seal the containers to prevent evaporation and place them in a controlled environment, either at room temperature or in an oven at an elevated temperature, for a specified duration (e.g., 7 days).

-

After the exposure period, remove the specimens from the DOP, and gently wipe them clean.

-

Re-measure the dimensions and mass of the specimens to determine any changes (swelling, weight gain/loss).

-

Visually inspect the specimens for any changes in appearance, such as discoloration, cracking, or crazing.

-

Conduct mechanical property tests (e.g., tensile strength and elongation) on both the exposed and unexposed (control) specimens to determine the effect of DOP on the plastic's mechanical integrity.

Mandatory Visualization

Logical Workflow for the Physical and Chemical Characterization of this compound

The following diagram illustrates a logical workflow for the comprehensive characterization of a sample of this compound.

Caption: A logical workflow for the characterization of this compound.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. uomus.edu.iq [uomus.edu.iq]

- 3. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 4. researchgate.net [researchgate.net]

- 5. jk-sci.com [jk-sci.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Standard Test Method for Density, Relative Density, and API Gravity of Petroleum Liquids - The ANSI Blog [blog.ansi.org]

- 8. img.antpedia.com [img.antpedia.com]

- 9. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 10. store.astm.org [store.astm.org]

- 11. data.ntsb.gov [data.ntsb.gov]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. researchgate.net [researchgate.net]

- 14. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 15. en.eeworld.com.cn [en.eeworld.com.cn]

- 16. hinotek.com [hinotek.com]

- 17. davjalandhar.com [davjalandhar.com]

- 18. macro.lsu.edu [macro.lsu.edu]

- 19. oecd.org [oecd.org]

- 20. Hydrolysis and function of PH according to OECD test no. 111 - Analytice [analytice.com]

- 21. catalog.labcorp.com [catalog.labcorp.com]

- 22. OECD 111: Hydrolysis as a Function of pH | ibacon GmbH [ibacon.com]

- 23. OECD 111 - Hydrolysis as a Function of pH - Situ Biosciences [situbiosciences.com]

- 24. epfl.ch [epfl.ch]

- 25. openaccessjournals.com [openaccessjournals.com]

- 26. Chemical Compatibility ASTM D543 [intertek.com]

- 27. matestlabs.com [matestlabs.com]

- 28. infinitalab.com [infinitalab.com]

- 29. img.antpedia.com [img.antpedia.com]

A Deep Dive into the Solubility of Dioctyl Phthalate in Aqueous and Organic Media

For Immediate Release

[CITY, State] – [Date] – A comprehensive technical guide has been developed to provide researchers, scientists, and drug development professionals with in-depth information on the solubility of dioctyl phthalate (DOP), a common plasticizer. This guide offers quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways to support a thorough understanding of DOP's behavior in various solvent systems.

This compound (C₂₄H₃₈O₄) is a colorless, odorless oily liquid widely used to impart flexibility to polyvinyl chloride (PVC) and other polymers. Its solubility characteristics are critical for understanding its environmental fate, toxicological profile, and potential for migration from consumer and medical products.

Solubility Profile of this compound

The solubility of a substance is a fundamental physicochemical property that dictates its behavior in different environments. For this compound, there is a stark contrast between its solubility in water and in organic solvents.

In Water:

This compound is practically insoluble in water.[1] This low aqueous solubility is a key factor in its persistence in the environment. One study quantifies the water solubility of di-n-octyl phthalate at a mere 0.022 mg/L at 25°C.[2]

In Organic Solvents:

Conversely, DOP exhibits high solubility in a range of organic solvents. It is known to be soluble in common laboratory solvents such as ethanol, ether, mineral oil, acetone, and toluene.[1][3][4][5] While precise quantitative data can vary depending on the specific isomer and experimental conditions, its miscibility with these solvents is a well-established characteristic.

The following table summarizes the available quantitative solubility data for this compound.

| Solvent | Temperature (°C) | Solubility |

| Water | 25 | 0.022 mg/L[2] |

| Organic Solvents | ||

| Ethanol | Ambient | Soluble[1][3][4][5] |

| Diethyl Ether | Ambient | Soluble[1][3][4][5] |

| Acetone | Ambient | Soluble[6] |

| Toluene | Ambient | Soluble[6] |

| Mineral Oil | Ambient | Soluble[1] |

| Hexane | Miscible[7] | |

| Chloroform | Slightly Soluble[8] | |

| Methanol | Slightly Soluble[8] |

Experimental Determination of Solubility

Accurate determination of solubility is paramount for scientific research and industrial applications. Standardized methods, such as those outlined by the Organisation for Economic Co-operation and Development (OECD), provide a framework for reliable and reproducible results.

Experimental Workflow for Solubility Determination

Caption: A generalized workflow for determining the solubility of this compound.

Detailed Methodologies:

A common approach for determining the solubility of a liquid like DOP in an organic solvent involves the following steps:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the organic solvent in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period to ensure that equilibrium is reached and the solvent is saturated with DOP.

-

Phase Separation: The undissolved DOP is separated from the saturated solution. This can be achieved through centrifugation or filtration, ensuring that no undissolved droplets are carried over.

-

Quantitative Analysis: A known volume of the clear, saturated supernatant is carefully removed. The concentration of DOP in this aliquot is then determined using a suitable analytical technique, such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).

-

Calculation: The solubility is then calculated and typically expressed in grams per 100 mL of solvent (g/100mL) or other appropriate units.

Biological Implications: Interaction with Signaling Pathways

The biological effects of this compound and its metabolites, such as mono-(2-ethylhexyl) phthalate (MEHP), are of significant interest to researchers. One of the key mechanisms of action involves the activation of Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that regulate gene expression involved in lipid metabolism and other cellular processes.[9][10]

This compound and PPARα/γ Signaling Pathway

Caption: Activation of the PPAR signaling pathway by a metabolite of this compound.

The activation of PPARα and PPARγ by MEHP can lead to a cascade of downstream effects, including endocrine disruption.[6][11][12] Understanding these pathways is crucial for assessing the potential health risks associated with DOP exposure.

This technical guide serves as a valuable resource for professionals in the fields of toxicology, pharmacology, and materials science, providing essential data and methodologies for the study of this compound.

References

- 1. This compound - Ataman Kimya [atamanchemicals.com]

- 2. di-N-Octyl Phthalate | C24H38O4 | CID 8346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound DOP [greenchemintl.com]

- 4. This compound Plasticizer | [kingchemglobal.com]

- 5. atamankimya.com [atamankimya.com]

- 6. csun.edu [csun.edu]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. DI-N-OCTYL PHTHALATE | 117-84-0 [chemicalbook.com]

- 9. academic.oup.com [academic.oup.com]

- 10. academic.oup.com [academic.oup.com]

- 11. Endocrine-disrupting Chemicals: Review of Toxicological Mechanisms Using Molecular Pathway Analysis [jcpjournal.org]

- 12. Effects and Mechanisms of Phthalates’ Action on Reproductive Processes and Reproductive Health: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of Dioctyl Phthalate as a Polymeric Plasticizer: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Plasticizers are essential additives that impart flexibility, durability, and processability to otherwise rigid polymers. Among the most ubiquitous and historically significant plasticizers is dioctyl phthalate (DOP). This technical guide provides a comprehensive exploration of the fundamental mechanisms through which DOP plasticizes polymers, with a primary focus on polyvinyl chloride (PVC). It delves into the established theories of plasticization, presents quantitative data on the effects of DOP on polymer properties, outlines detailed experimental protocols for characterization, and provides visual representations of the core concepts to facilitate a deeper understanding for researchers, scientists, and professionals in drug development and material science.

Introduction

Polyvinyl chloride (PVC) in its unadulterated state is a rigid, brittle polymer with limited practical applications. The transformative effect of plasticizers, such as this compound (DOP), is what has enabled PVC to become one of the most versatile and widely used plastics globally. DOP, a diester of phthalic acid, effectively converts rigid PVC into a flexible material suitable for applications ranging from medical tubing and blood bags to wire insulation and flooring. Understanding the precise mechanism of this plasticization is critical for optimizing material properties, developing novel plasticizers, and ensuring the safety and efficacy of plasticized products, particularly in sensitive applications like medical devices.

This whitepaper will elucidate the molecular interactions and physicochemical changes that occur when DOP is incorporated into a polymer matrix.

Theories of Plasticization

The action of external plasticizers like DOP is primarily a physical phenomenon, where the plasticizer molecules do not form covalent bonds with the polymer chains.[1] Several theories have been proposed to explain the mechanism of plasticization, with the following three being the most widely accepted.

Lubricity Theory

The lubricity theory posits that the rigidity of a polymer arises from intermolecular frictional forces between the polymer chains.[2][3] When a plasticizer like DOP is introduced, its molecules penetrate the polymer matrix and act as molecular lubricants. By positioning themselves between the polymer chains, the DOP molecules shield the chains from each other, reducing the intermolecular friction and allowing them to slide past one another more easily.[2][3] This increased mobility of the polymer chains manifests as increased flexibility and reduced stiffness in the bulk material.

Gel Theory

The gel theory proposes that plasticized polymers can be viewed as a three-dimensional gel network.[4] In this model, the polymer chains are held together by intermittent, weak intermolecular forces at specific points, forming a loose network structure. The plasticizer molecules solvate these points of attachment, breaking the polymer-polymer bonds and allowing for greater freedom of movement of the polymer segments between these network points.[5] This disruption of the rigid network structure results in a more flexible and deformable material.

Free Volume Theory

The free volume theory is currently the most comprehensive and widely accepted model for explaining plasticization.[1][6] It suggests that the properties of a polymer are highly dependent on the amount of "free volume," which is the volume within the polymer matrix that is not occupied by the polymer chains themselves.[7] Rigid polymers have a low free volume, which restricts the movement of their molecular chains.

Plasticizers like DOP have a lower glass transition temperature (Tg) than the polymer. When mixed, the plasticizer molecules increase the overall free volume of the polymer-plasticizer system.[7] This added free volume provides more space for the polymer chains to move, rotate, and slide past each other, thus lowering the glass transition temperature of the blend and increasing its flexibility.[6][8] The addition of DOP effectively creates more "elbow room" for the polymer chains, allowing for greater segmental mobility even at temperatures below the original Tg of the polymer.

Quantitative Effects of this compound on PVC Properties

The addition of DOP to PVC results in predictable and quantifiable changes in its thermal and mechanical properties. The concentration of the plasticizer is a critical factor influencing the final characteristics of the material.

Data Presentation

The following tables summarize the typical effects of varying DOP concentrations on the glass transition temperature (Tg), tensile strength, and elongation at break of PVC.

Table 1: Effect of DOP Concentration on the Glass Transition Temperature (Tg) of PVC

| DOP Concentration (wt%) | Glass Transition Temperature (Tg) (°C) | Reference(s) |

| 0 | ~80-85 | [9][10] |

| 10 | ~60-70 | [10] |

| 20 | ~40-50 | [10] |

| 30 | ~20-30 | [5] |

| 40 | ~0-10 | [5] |

| 50 | ~0 | [9] |

Table 2: Effect of DOP Concentration on the Mechanical Properties of PVC

| DOP Concentration (phr*) | Tensile Strength (MPa) | Elongation at Break (%) | Reference(s) |

| 0 | ~50-60 | <10 | [11][12] |

| 10 | ~40-50 | ~50-100 | [8][12] |

| 20 | ~30-40 | ~150-200 | [8][12] |

| 30 | ~20-30 | ~200-250 | [8][12] |

| 40 | ~15-25 | ~250-300 | [8][12] |

| 50 | ~10-20 | ~300-350 | [8][12] |

| 60 | ~10-15 | ~350-400 | [12] |

*phr: parts per hundred parts of resin by weight.

Experimental Protocols

The characterization of plasticized polymers is essential for understanding the efficacy of the plasticizer and the properties of the final material. The following are detailed methodologies for key experiments used in the evaluation of DOP-plasticized PVC.

Sample Preparation of Plasticized PVC

Objective: To prepare homogeneous PVC sheets with varying concentrations of DOP for subsequent thermal and mechanical testing.

Materials:

-

PVC resin (e.g., K-value 67)

-

This compound (DOP)

-

Thermal stabilizer (e.g., a mixed metal stabilizer)

-

Processing aid (e.g., an acrylic polymer)

-

Lubricant (e.g., stearic acid)

Procedure:

-

Formulation Calculation: Calculate the required weight of each component based on the desired DOP concentration (expressed in phr).

-

Dry Blending: In a high-speed mixer, blend the PVC resin, stabilizer, processing aid, and lubricant at a low speed for approximately 5 minutes to ensure a homogenous dry mix.

-

Plasticizer Addition: While the mixer is running at a low speed, slowly add the pre-weighed DOP to the dry blend.

-

High-Speed Mixing: Increase the mixer speed to generate frictional heat. Continue mixing until the temperature of the blend reaches approximately 100-120°C. This step ensures the absorption of the plasticizer by the PVC resin.

-

Cooling: Transfer the hot blend to a cooling mixer and mix at a low speed until the temperature drops to below 50°C.

-

Milling: Process the cooled compound on a two-roll mill heated to 150-170°C. Mill the material for 5-10 minutes until a uniform sheet is formed. The milling process further homogenizes the blend.

-

Compression Molding: Place the milled sheet into a picture-frame mold of the desired thickness. Press the mold in a hydraulic press at a temperature of 170-180°C and a pressure of 10-15 MPa for 5-10 minutes.

-

Cooling and Demolding: Cool the mold under pressure to below 50°C before demolding the plasticized PVC sheet.

-

Conditioning: Condition the prepared sheets at a standard temperature and humidity (e.g., 23 ± 2°C and 50 ± 5% relative humidity) for at least 24 hours before testing.[13]

Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg) of the plasticized PVC samples.

Methodology:

-

Sample Preparation: Cut a small, uniform disc (typically 5-10 mg) from the conditioned PVC sheet using a sample cutter.[14] Place the sample in a standard aluminum DSC pan and seal it.[14]

-

Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the sample at a low temperature (e.g., -50°C).

-

Heat the sample at a constant rate of 10°C/min to a temperature well above the expected Tg (e.g., 120°C).[10][14]

-

Hold the sample at this temperature for 2-5 minutes to erase any prior thermal history.

-

Cool the sample at a controlled rate (e.g., 10°C/min) back to the starting temperature.

-

Reheat the sample at the same heating rate (10°C/min) to obtain the final thermogram for analysis.

-

-

Data Analysis: The glass transition temperature (Tg) is determined from the second heating scan as the midpoint of the step change in the heat flow curve.

Thermogravimetric Analysis (TGA)

Objective: To evaluate the thermal stability of the plasticized PVC and determine the plasticizer content.

Methodology:

-

Sample Preparation: Cut a small, uniform piece (typically 10-20 mg) of the conditioned PVC sheet.

-

Instrument Setup: Place the sample in a TGA pan (e.g., alumina or platinum).

-

Thermal Program:

-

Data Analysis:

-

The onset temperature of weight loss indicates the beginning of thermal degradation.

-

The weight loss in the temperature range corresponding to the volatilization of DOP (typically between 200°C and 400°C) can be used to quantify the plasticizer content. The subsequent weight loss at higher temperatures corresponds to the degradation of the PVC polymer itself.

-

Fourier-Transform Infrared Spectroscopy (FTIR)

Objective: To investigate the molecular interactions between DOP and PVC.

Methodology:

-

Sample Preparation: A thin film of the plasticized PVC is required. This can be prepared by solvent casting or by pressing a very thin sheet from the compression-molded sample.

-

Analysis Mode: Attenuated Total Reflectance (ATR) is a common and convenient mode for analyzing solid films.

-

Spectral Acquisition:

-

Record a background spectrum of the empty ATR crystal.

-

Place the PVC film in firm contact with the ATR crystal.

-

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

-

Data Analysis:

-

Examine the carbonyl (C=O) stretching peak of the DOP ester group, which typically appears around 1720-1740 cm⁻¹. Interaction with the PVC chains can cause a shift in this peak to a lower wavenumber.[16][17]

-

Analyze the C-Cl stretching vibration of PVC (around 600-700 cm⁻¹) for any shifts or changes in peak shape that might indicate interaction with the plasticizer.

-

Mechanical Testing (Tensile Properties)

Objective: To determine the tensile strength and elongation at break of the plasticized PVC samples according to ASTM standards.

Applicable Standards:

-

ASTM D638: Standard Test Method for Tensile Properties of Plastics.[1]

-

ASTM D882: Standard Test Method for Tensile Properties of Thin Plastic Sheeting.[2]

Methodology (based on ASTM D638):

-

Specimen Preparation: Cut dumbbell-shaped specimens from the conditioned PVC sheets using a die cutter.[13] The dimensions of the specimens should conform to the specifications in ASTM D638 (e.g., Type I for rigid to semi-rigid plastics).[13]

-

Instrument Setup: Use a universal testing machine (UTM) equipped with grips suitable for holding the plastic specimens. An extensometer is used for accurate strain measurement.

-

Test Procedure:

-

Mount the specimen securely in the grips of the UTM.

-

Apply a tensile load at a constant crosshead speed (e.g., 50 mm/min for flexible PVC) until the specimen fractures.[13]

-

-

Data Acquisition and Analysis:

-

The UTM records the applied load and the elongation of the specimen.

-

Tensile Strength is calculated as the maximum stress the material can withstand before breaking.

-

Elongation at Break is the percentage increase in length that the material undergoes before fracturing.

-

Visualizing the Mechanism and Workflow

Graphical representations can significantly aid in understanding the complex interactions and processes involved in polymer plasticization.

Caption: Mechanism of this compound (DOP) Plasticization.

Caption: Experimental Workflow for Evaluating Plasticizer Efficiency.

Conclusion

This compound functions as a highly effective external plasticizer for polymers like PVC by physically interacting with the polymer chains. The primary mechanisms of action, best described by the lubricity, gel, and free volume theories, all converge on the principle of increasing the mobility of polymer chains by reducing intermolecular forces and increasing the interstitial space between them. This leads to a significant reduction in the glass transition temperature and a transformation of the material from a rigid solid to a flexible and versatile substance. The quantitative data clearly demonstrates a direct correlation between the concentration of DOP and the enhancement of flexibility, albeit with a trade-off in tensile strength. The detailed experimental protocols provided herein offer a standardized approach for researchers and professionals to characterize and evaluate the performance of plasticized polymers, ensuring the development of materials with tailored properties for a wide array of applications, including critical uses in the pharmaceutical and medical device industries.

References

- 1. mdpi.com [mdpi.com]

- 2. ASTM D882 Guide: Tensile Testing of Thin Plastic Films - WTS [wtsmachinery.com]

- 3. matestlabs.com [matestlabs.com]

- 4. researchgate.net [researchgate.net]

- 5. ASTM D638 Standard Test Method for Tensile Properties of Plastics [ssi.shimadzu.com]

- 6. Molecular Dynamics Simulation of Plasticizing Effect of Mixed this compound and Isosorbide Diheptanoate on Polyvinyl Chloride Material - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. qualitester.com [qualitester.com]

- 9. victortestingmachine.com [victortestingmachine.com]

- 10. researchgate.net [researchgate.net]

- 11. zwickroell.com [zwickroell.com]

- 12. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 13. infinitalab.com [infinitalab.com]

- 14. mcgill.ca [mcgill.ca]

- 15. Review of Recent Developments of Glass Transition in PVC Nanocomposites - PMC [pmc.ncbi.nlm.nih.gov]

- 16. store.astm.org [store.astm.org]

- 17. researchgate.net [researchgate.net]

The Environmental Odyssey of Dioctyl Phthalate: A Technical Guide to its Fate and Transport

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dioctyl phthalate (DOP), a widely used plasticizer, has become a ubiquitous environmental contaminant due to its extensive use in a variety of consumer and industrial products. Its presence in ecosystems raises significant concerns due to its potential endocrine-disrupting properties and persistence. This technical guide provides an in-depth analysis of the environmental fate and transport of DOP, offering a comprehensive resource for professionals engaged in environmental research and risk assessment.

Physicochemical Properties of this compound

The environmental behavior of DOP is largely dictated by its physicochemical properties. As a colorless, odorless, oily liquid, it exhibits low volatility and is practically insoluble in water, leading to its strong association with particulate matter, soils, and sediments.[1][2] A summary of its key properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C24H38O4 | [3] |

| Molecular Weight | 390.56 g/mol | [1] |

| Appearance | Colorless, oily liquid | [2] |

| Boiling Point | 386 °C | [4] |

| Melting Point | -50 °C | [1] |

| Vapor Pressure | 1.2 mmHg (93 °C) | [1] |

| Water Solubility | Insoluble | [2] |

| log Kow (Octanol-Water Partition Coefficient) | 4.88 - 7.6 | [5] |

Environmental Fate and Transport

The journey of DOP through the environment is a complex interplay of partitioning, transport, and degradation processes. Its low water solubility and high octanol-water partition coefficient indicate a strong tendency to adsorb to organic matter in soil and sediment, limiting its mobility in aqueous systems.[5]

Transport in Ecosystems

-

Atmospheric Transport: While DOP has low volatility, it can be released into the atmosphere through industrial emissions and volatilization from plastic products. In the atmosphere, it can exist in both the vapor phase and adsorbed to particulate matter, allowing for long-range transport.

-